molecular formula C9H13N3O4 B3110459 Tert-butyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate CAS No. 179983-49-4

Tert-butyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate

Cat. No. B3110459
CAS RN: 179983-49-4
M. Wt: 227.22 g/mol
InChI Key: YILGOBSGMYVRDB-UHFFFAOYSA-N
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Description

Tert-butyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a chemical compound with the CAS Number: 179983-49-4 . It has a molecular weight of 227.22 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C9H13N3O4/c1-9(2,3)16-8(13)7-10-6(12(14)15)5-11(7)4/h5H,1-4H3 . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Radioprotective Agents Synthesis

Research on the synthesis of novel chiral nitronyl nitroxyl radicals, such as L-tert-butyl 2-(4, 5-dihydro-4, 4, 5, 5-tetramethyl-3-oxido-1H-imidazol-3-ium-1-oxyl-2-yl) pyrrolidine-1-carboxylate (L-NNP), reveals potential applications in radioprotection. These compounds, related to tert-butyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, have been synthesized and tested for cytotoxic and radioprotective effects, indicating their potential use in protecting against radiation-induced damage (Qin et al., 2009).

Intermediate for Biological Active Compounds

The compound tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, synthesized through a simple, low-cost amination process, serves as an important intermediate for the synthesis of biologically active benzimidazole compounds. This indicates the relevance of this compound derivatives in the production of significant pharmaceutical agents (Liu Ya-hu, 2010).

Structural Analysis in Crystallography

The study of carbamate derivatives like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, structurally related to this compound, offers insights into the interplay of strong and weak hydrogen bonds in crystal structures. These analyses are essential for understanding the molecular environments and interactions in crystalline materials (Das et al., 2016).

Hydrolysis and Crystallization Studies

The hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to the formation of 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, which crystallizes as a dihydrate. This process highlights the importance of hydrolysis reactions in the transformation of this compound into other useful compounds (Wu et al., 2005).

Safety and Hazards

The safety information for Tert-butyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate includes the following hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . The compound is labeled with the GHS07 pictogram and the signal word is "Warning" .

properties

IUPAC Name

tert-butyl 1-methyl-4-nitroimidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-9(2,3)16-8(13)7-10-6(12(14)15)5-11(7)4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILGOBSGMYVRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=CN1C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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